molecular formula C21H14ClN3O2S B3708841 N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

Cat. No.: B3708841
M. Wt: 407.9 g/mol
InChI Key: LNMBGVFMQRZGOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as benzamides, has been reported. One method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds, such as benzamide, has been analyzed using techniques like IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Unfortunately, there is limited information available about the specific chemical reactions involving "N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide".


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as benzamide, have been analyzed. Benzamide is an organic compound with the chemical formula of C7H7NO. It appears as a white solid in powdered form, and as colorless crystals in crystalline form .

Mechanism of Action

The mechanism of action of similar compounds, such as indole derivatives, has been studied. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Safety and Hazards

The safety data sheet for benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects .

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2S/c22-16-9-5-4-8-15(16)20-24-17-12-14(10-11-18(17)27-20)23-21(28)25-19(26)13-6-2-1-3-7-13/h1-12H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMBGVFMQRZGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
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N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
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N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

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